methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-methoxy-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-22-12-14(11-20-22)17-7-5-15(28-17)8-9-21-29(24,25)18-10-13(19(23)27-3)4-6-16(18)26-2/h4-7,10-12,21H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIYZWHTBGGHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group, a sulfamoyl moiety, and a pyrazole ring, which contribute to its biological activity.
Antitumor Properties
Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, methyl 5-sulfamoyl-benzoates have shown high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis due to its role in acidifying the tumor microenvironment .
A study on related compounds demonstrated that modifications in the benzenesulfonamide ring could enhance binding affinity to CAIX, suggesting that methyl 4-methoxy-3-{...}benzoate might similarly affect tumor cells by inhibiting this enzyme . The observed dissociation constant for high-affinity compounds was reported as low as 0.12 nM, indicating strong potential for therapeutic applications.
The mechanism by which methyl 4-methoxy-3-{...}benzoate exerts its effects may involve the induction of DNA damage in cancer cells. Similar compounds have been shown to cause dose-dependent double-strand breaks in DNA, leading to apoptosis in sensitive tumor cell lines .
In vitro studies have indicated that the cellular uptake of these compounds correlates with their cytotoxic effects, suggesting that effective delivery to target cells is crucial for their antitumor efficacy .
Case Studies and Experimental Findings
-
In Vitro Studies :
- A study assessed the cytotoxicity of methyl 5-sulfamoyl-benzoates on various human tumor cell lines. The results showed significant inhibition of cell proliferation at concentrations below 1 µM in most tested lines, except for A-549 lung cancer cells, which exhibited resistance due to esterase activity that hydrolyzes the ester group .
- In Vivo Studies :
Data Summary
| Compound Name | Binding Affinity (K_d) | Antitumor Activity | Mechanism |
|---|---|---|---|
| Methyl 5-sulfamoyl-benzoate | 0.12 nM | High | CAIX inhibition |
| Related Sulfonamide Compounds | Varies | Significant | Induction of DNA damage |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 4-methoxy-3-[2-(5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl)ethylsulfamoyl]benzoate
- Molecular Formula : C₁₉H₂₁N₃O₅S₂
- Molecular Weight : 435.5 g/mol
- CAS No.: 2640977-65-5
- Key Structural Features :
Comparison with Structurally Similar Compounds
The biological and chemical properties of this compound are best understood through comparison with analogs sharing core structural motifs, such as sulfonamides, pyrazoles, or thiophene-containing derivatives. Key examples include:
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Structural Differences | Biological Activity | Reference |
|---|---|---|---|---|
| Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate | C₂₀H₁₉N₃O₅S₂ | Replaces ethyl-thiophene-pyrazole with pyridinyl-thiophene | Moderate CAIX inhibition; weaker binding affinity due to rigid pyridine ring | |
| Ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate | C₂₃H₂₅N₅O₅S₂ | Substitutes thiophene with 5-amino-pyrazole and adds tosyl group | Anticancer activity via kinase inhibition; lacks CAIX specificity | |
| Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate | C₂₁H₂₂N₄O₃S | Carbamoyl linker instead of sulfamoyl; dimethylpyrazole substituent | Antimicrobial properties; reduced solubility due to carbamoyl group | |
| Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate | C₁₃H₁₅N₃O₃ | Oxadiazole ring replaces thiophene-pyrazole; methylamino side chain | Antifungal activity; no sulfonamide-mediated enzyme inhibition | |
| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | Lacks sulfamoyl and heterocyclic side chains | Minimal bioactivity; used as a solubility enhancer |
Key Structural Determinants of Activity
Sulfamoyl Linker : Critical for CAIX binding via interaction with the enzyme’s zinc ion. Analogs with carbamoyl or ester linkages (e.g., ) show reduced inhibition .
Thiophene-Pyrazole Moiety : Enhances π-π stacking and hydrophobic interactions with CAIX. Replacement with pyridine (e.g., ) or oxadiazole (e.g., ) diminishes activity .
Methoxy Group : Improves membrane permeability compared to hydroxyl or unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
